molecular formula C11H16O4S B1356398 3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate CAS No. 1019030-46-6

3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate

Cat. No.: B1356398
CAS No.: 1019030-46-6
M. Wt: 244.31 g/mol
InChI Key: SGJMAKSWAXRDRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C11H16O4S and its molecular weight is 244.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques and Yields : 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was synthesized using a multi-step procedure, providing insights into the synthesis methods for similar compounds (Pan et al., 2020).
  • Structural Characterization : The structures of synthesized compounds like 4-hydroxy-3-(2-imino ethyl)-2H-chromen-2-ones, using 4-methylbenzenesulfonic acid as a catalyst, were confirmed through methods like IR, 1H NMR, and HRMS (Wang Huiyana, 2013).

Catalysis and Chemical Reactions

  • Catalytic Applications : Studies on lipase-catalyzed synthesis of optically active compounds, like N,N,N,-Trimethylethanaminium α-Tocopherol Analog MDL-73404, utilized 4-methylbenzenesulfonate derivatives, highlighting their role in enzymatic catalysis (Mizuguchi et al., 1994).
  • Involvement in Complex Synthesis : The compound has been part of the synthesis of complex molecules such as gold(I) and gold(III) complexes, indicating its utility in advanced chemical synthesis (François Jean-Baptiste dit Dominique et al., 2009).

Material Science and Optical Applications

  • Nonlinear Optical Crystals : Derivatives like 2-(4-hydroxystyryl)-3-methylbenzothiazolium 4-methylbenzenesulfonate (OHB-T) were studied for their optical transmittance and nonlinear optical properties, demonstrating the material's potential in optical applications (Kai Xu et al., 2020).

Spectroscopy and Kinetics

  • Spectroscopic Analysis : Studies on compounds like Triplet 4-methylbenzenesulfonylnitrene involved 4-methylbenzenesulfonate derivatives, providing insights into their spectroscopic properties and kinetics (J. Garay et al., 1996).

Environmental and Industrial Applications

  • Recycling in Industrial Processes : The use of bipolar membrane-based processes for recycling sodium 4-methylbenzenesulfonate inthe production of pharmaceuticals like D-(-)-p-hydroxyphenylglycine showcased its potential for environmental sustainability in industrial applications (Lixin Yu et al., 2005).
  • Solid-Phase Extraction in Industrial Effluents : Techniques involving the extraction of polar benzene- and naphthalenesulfonates, including 4-methylbenzenesulfonate, from industrial wastewaters highlight its relevance in environmental monitoring and waste management (M. Alonso et al., 1999).

Pharmaceutical and Biomedical Research

  • Synthesis of Antibacterial Compounds : Research involving the synthesis of compounds like 1-(4-Aminosulfonylphenyl)-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones, which include sulfonamide groups similar to those in 4-methylbenzenesulfonate, underscores its potential in the development of new antibacterial agents (V. L. Gein et al., 2013).

Biochemical Analysis

Biochemical Properties

3-Hydroxy-2-methylpropyl 4-methylbenzenesulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in sulfonation reactions, where it acts as a substrate. The nature of these interactions often involves the transfer of sulfonate groups, which can modify the activity of the target biomolecules .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways by altering the phosphorylation status of key proteins. Additionally, it can impact gene expression by influencing transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes involved in metabolic pathways by binding to their active sites. This binding can result in changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function. Long-term studies have shown that it can have sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. High doses can lead to toxicity, affecting various organs and systems in the body .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. For example, it may be metabolized by sulfonation enzymes, leading to the production of sulfonated metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the cytoplasm or nucleus, where it can interact with specific biomolecules and exert its effects .

Properties

IUPAC Name

(3-hydroxy-2-methylpropyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4S/c1-9-3-5-11(6-4-9)16(13,14)15-8-10(2)7-12/h3-6,10,12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJMAKSWAXRDRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.